molecular formula C18H15N5O2 B2474652 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-40-3

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2474652
CAS No.: 2034561-40-3
M. Wt: 333.351
InChI Key: JCBNMIDFENPFPO-UHFFFAOYSA-N
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Description

3-((1-(1H-Indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C18H15N5O2 and a molecular weight of 333.3 g/mol . It features a complex structure that incorporates both indole and pyrazine heterocyclic systems, linked by a pyrrolidine carbonyl moiety. This specific arrangement of pharmacophores makes it a compound of significant interest in advanced chemical and pharmacological research. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules and drugs . Similarly, pyrazine derivatives are recognized as important cores in the development of therapeutic agents and have been investigated for their potential as inhibitors of various enzymes, such as phosphodiesterases . The integration of these systems suggests potential utility in research areas such as kinase inhibition or central nervous system (CNS) targets, although the specific biological target and mechanism of action for this precise compound require further experimental characterization. This product is provided for research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-1-2-15-12(9-13)3-5-20-15/h1-3,5-7,9,14,20H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBNMIDFENPFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The pyrrolidine ring can be introduced via a cyclization reaction, and the pyrazine core can be formed through a condensation reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antiproliferative effects against various human cancer cell lines. For instance, studies have shown that derivatives of indole and pyrrolidine structures can inhibit the growth of cancer cells such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The mechanisms often involve the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.

Antiviral Activity

Some studies have highlighted the antiviral potential of similar compounds against viruses such as hepatitis C and influenza. For example, a related class of pyrazole compounds demonstrated effective inhibition of hepatitis C virus replication through the suppression of cyclooxygenase-2 . This suggests that this compound could be investigated for similar antiviral properties.

Case Study 1: Antiproliferative Activity

In a study examining a series of indole-containing compounds, researchers synthesized several derivatives and assessed their antiproliferative effects on cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced activity against MCF7 cells, with IC50 values in the low micromolar range .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of pyrazine derivatives against influenza viruses. The study revealed that specific substitutions on the pyrazine ring improved antiviral activity significantly compared to standard treatments like ribavirin . This highlights the potential for developing new antiviral agents based on the structural framework of this compound.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the acyl substituent on the pyrrolidine ring. Below is a comparative analysis based on available evidence:

Structural and Physicochemical Comparisons

Compound Acyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1H-Indole-5-carbonyl C₂₀H₁₄N₅O₂* ~356.36 Indole enhances hydrophobicity and π-stacking
BK66011 Furan-2-carbonyl C₁₄H₁₂N₄O₃ 284.27 Furan offers electron-rich aromaticity; lower MW
BK72498 2-Methylpyridine-3-carbonyl C₁₆H₁₅N₅O₂ 309.32 Pyridine improves solubility and metal coordination

*Calculated based on BK66011’s formula (C₁₄H₁₂N₄O₃) by replacing furan (C₄H₃O) with indole-5-carbonyl (C₉H₆NO).

Crystallographic and Stability Considerations

  • The indole substituent may improve crystallinity compared to furan or pyridine analogs due to stronger intermolecular interactions .

Biological Activity

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features an indole moiety, a pyrrolidine ring, and a pyrazine core, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N5O2C_{18}H_{15}N_5O_2, with a molecular weight of 335.35 g/mol. The compound's structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H15N5O2
Molecular Weight335.35 g/mol
IUPAC Name3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
CAS Number2034561-40-3

The biological activity of this compound is primarily attributed to the presence of the indole nucleus, which is associated with various pharmacological effects, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth through various pathways, including modulation of cell cycle progression and induction of apoptosis.
  • Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, potentially through interference with bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, one study demonstrated that an indole derivative exhibited an IC50 value of 0.072 µM against MV4-11 cells with FLT3/ITD mutation, indicating potent inhibition of cell proliferation .

Antimicrobial Activity

In vitro evaluations have shown that related pyrazine derivatives demonstrated moderate antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 µg/mL for these compounds .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various indole derivatives. The findings revealed that compounds with similar structural motifs as this compound could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of survival pathways .

Case Study 2: Antimicrobial Action

Another research article detailed the antimicrobial properties of pyrazine derivatives. The study found that these compounds exhibited significant activity against multiple strains of bacteria, supporting their potential as lead compounds in antibiotic development .

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